

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: B122637

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. The presence of the tosyl group provides a means to protect the amino functionality of L-aspartic acid, enabling selective reactions at other sites of the molecule. This technical guide provides a comprehensive review of the synthesis, properties, and applications of **N-Tosyl-L-aspartic acid**, with a focus on its role in drug development and biochemical research.

Chemical Properties and Characterization

N-Tosyl-L-aspartic acid, with the chemical formula $C_{11}H_{13}NO_6S$, possesses a molecular weight of 287.29 g/mol .^[1] The tosyl group, a p-toluenesulfonyl group, is attached to the nitrogen atom of L-aspartic acid. This modification significantly alters the physical and chemical properties of the parent amino acid, making it a versatile tool in organic synthesis.

Table 1: Physicochemical Properties of **N-Tosyl-L-aspartic Acid**

Property	Value	Reference
CAS Number	4816-82-4	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₆ S	[1]
Molecular Weight	287.29 g/mol	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in many organic solvents	

Spectroscopic data is crucial for the identification and characterization of **N-Tosyl-L-aspartic acid**. While specific experimental data for the L-isomer is not readily available in the provided search results, theoretical data and data for the D-isomer suggest the following expected spectral characteristics.

Table 2: Expected Spectroscopic Data for **N-Tosyl-L-aspartic Acid**

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, the α -proton of the aspartic acid backbone, and the β -protons of the aspartic acid backbone.
¹³ C NMR	Signals for the aromatic carbons, the methyl carbon of the tosyl group, the two carboxylic acid carbons, and the α - and β -carbons of the aspartic acid moiety.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (carboxylic acids), C=O stretching (carboxylic acids), S=O stretching (sulfonyl group), and N-H stretching (sulfonamide).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of **N-Tosyl-L-aspartic acid** typically involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.^[2] The base is necessary to neutralize the hydrochloric acid that is formed during the reaction.

Experimental Protocol: General Synthesis of N-Tosyl-L-aspartic Acid

While a specific detailed protocol with quantitative data for the L-isomer was not found in the provided search results, a general procedure can be outlined based on the synthesis of related compounds.

Materials:

- L-aspartic acid

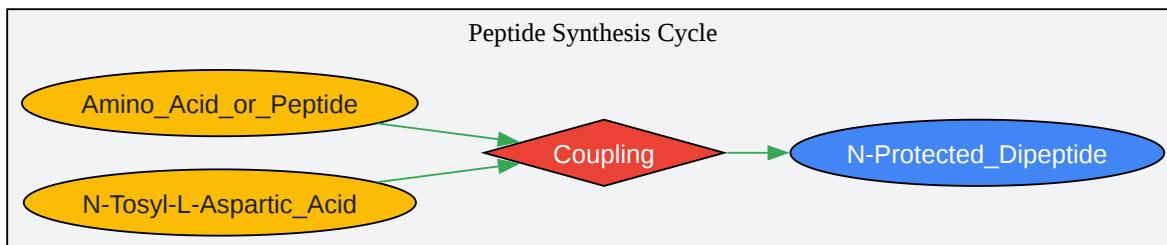
- p-Toluenesulfonyl chloride (TsCl)
- Sodium hydroxide (NaOH) or other suitable base
- Water
- Hydrochloric acid (HCl)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve L-aspartic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature.
- Slowly add a solution of p-toluenesulfonyl chloride in an appropriate solvent to the reaction mixture with vigorous stirring.
- Maintain the pH of the reaction mixture in the alkaline range by the addition of more base as needed.
- After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period to ensure the completion of the reaction.
- Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the **N-Tosyl-L-aspartic acid** product.
- Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.

Purification: The crude **N-Tosyl-L-aspartic acid** can be purified by recrystallization from a suitable solvent or solvent mixture, such as water or ethanol-water.

[Click to download full resolution via product page](#)


Figure 1: General workflow for the synthesis and purification of **N-Tosyl-L-aspartic acid**.

Applications in Drug Development and Research

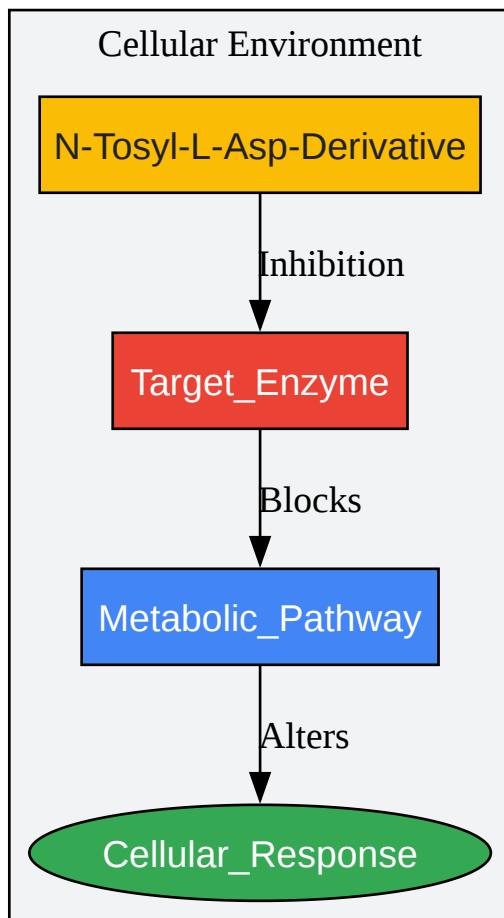
N-Tosyl-L-aspartic acid and its derivatives are valuable in several areas of drug development and research.

Peptide Synthesis

The primary application of **N-Tosyl-L-aspartic acid** is as a protected amino acid in peptide synthesis. The tosyl group effectively blocks the reactivity of the amino group, allowing for the selective formation of peptide bonds at the carboxylic acid functionalities. This is crucial for the synthesis of complex peptides with specific sequences.

[Click to download full resolution via product page](#)

Figure 2: Role of **N-Tosyl-L-aspartic acid** in peptide bond formation.


Chiral Building Block

The inherent chirality of **N-Tosyl-L-aspartic acid** makes it a valuable chiral building block in asymmetric synthesis. It can be used to introduce a specific stereocenter into a target molecule, which is often a critical factor for the biological activity of pharmaceuticals.^[3]

Biological Activity of Derivatives

While specific biological activity data for **N-Tosyl-L-aspartic acid** itself is limited in the provided search results, derivatives of N-protected aspartic acid have shown promise in various therapeutic areas. For instance, analogs of L-aspartic acid have been investigated for their potential in cancer chemotherapy by targeting key enzymes involved in tumor cell metabolism.

[4] The tosyl group can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its therapeutic efficacy.

[Click to download full resolution via product page](#)

Figure 3: Hypothetical signaling pathway modulation by an **N-Tosyl-L-aspartic acid** derivative.

Conclusion

N-Tosyl-L-aspartic acid is a versatile and valuable compound for researchers and professionals in the fields of chemistry and drug development. Its role as a protected amino acid in peptide synthesis and as a chiral building block in asymmetric synthesis is well-established. While further research is needed to fully elucidate the specific biological activities of **N-Tosyl-L-aspartic acid** and its derivatives, the existing literature on related compounds suggests a promising potential for therapeutic applications. The detailed methodologies and

data presented in this guide aim to support and facilitate future research and development involving this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - N-tosyl-L-aspartic acid (C11H13NO6S) [pubchemlite.lcsb.uni.lu]
- 2. biosynth.com [biosynth.com]
- 3. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]
- 4. Analogs of L-aspartic acid in chemotherapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Tosyl-L-aspartic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122637#n-tosyl-l-aspartic-acid-literature-review\]](https://www.benchchem.com/product/b122637#n-tosyl-l-aspartic-acid-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

